molecular formula C13H16N4 B2444477 6-(4-Methylpiperazin-1-yl)quinoxaline CAS No. 691873-16-2

6-(4-Methylpiperazin-1-yl)quinoxaline

Cat. No.: B2444477
CAS No.: 691873-16-2
M. Wt: 228.299
InChI Key: NSSDPEMRBJPBTO-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)quinoxaline is a chemical compound with the molecular formula C13H16N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. The presence of the 4-methylpiperazin-1-yl group at the 6-position of the quinoxaline ring imparts unique chemical and biological properties to this compound .

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)quinoxaline has a wide range of applications in scientific research:

Future Directions

“6-(4-Methylpiperazin-1-yl)quinoxaline” has potential applications in various fields. The development of compounds bearing a quinoxaline moiety for antiviral treatment has shown a growing interest . This promising moiety with different molecular targets warrants further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)quinoxaline typically involves the reaction of quinoxaline derivatives with 4-methylpiperazine. One common method involves the nucleophilic substitution reaction where a halogenated quinoxaline reacts with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, tetrahydroquinoxalines, and various substituted quinoxalines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential therapeutic applications make it a compound of significant interest .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-16-6-8-17(9-7-16)11-2-3-12-13(10-11)15-5-4-14-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSDPEMRBJPBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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